molecular formula C10H18Cl2N6O6 B1672557 1-(2-Chloroethyl)-3-[4-[2-chloroethylcarbamoyl(nitroso)amino]-2,3-dihydroxybutyl]-1-nitrosourea CAS No. 76123-41-6

1-(2-Chloroethyl)-3-[4-[2-chloroethylcarbamoyl(nitroso)amino]-2,3-dihydroxybutyl]-1-nitrosourea

Cat. No.: B1672557
CAS No.: 76123-41-6
M. Wt: 389.19 g/mol
InChI Key: UYXBAEBEXLEPKR-UHFFFAOYSA-N
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Description

GYKI-13324 is bifunctional nitrosoureido derivative and alkylating agent. GYKI-13324 was studied on human colorectal tumor xenograft lines. Given orally in single or multiple daily doses, GYKI-13324 produced long-term or total regression of adenomatous, but only marginal growth delay of mucinous tumors. GYKI-13324, with slightly lower toxicity than that of BCNU, seems to be a candidate in the clinical management of colorectal tumors.

Properties

CAS No.

76123-41-6

Molecular Formula

C10H18Cl2N6O6

Molecular Weight

389.19 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[4-[2-chloroethylcarbamoyl(nitroso)amino]-2,3-dihydroxybutyl]-1-nitrosourea

InChI

InChI=1S/C10H18Cl2N6O6/c11-1-3-13-9(21)18(16-24)6-8(20)7(19)5-14-10(22)17(15-23)4-2-12/h7-8,19-20H,1-6H2,(H,13,21)(H,14,22)

InChI Key

UYXBAEBEXLEPKR-UHFFFAOYSA-N

SMILES

C(CCl)NC(=O)N(CC(C(CNC(=O)N(CCCl)N=O)O)O)N=O

Canonical SMILES

C(CCl)NC(=O)N(CC(C(CNC(=O)N(CCCl)N=O)O)O)N=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GYKI 13324
GYKI 13324, (R*,R*)-(+-)-isomer
GYKI-13324
N-(2-chloroethyl-N'-(4-(((2-chloroethyl)amino)carbonyl)nitrosamino)-2,3-dihydroxybutyl)-N-nitrosourea

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Chloroethyl)-3-[4-[2-chloroethylcarbamoyl(nitroso)amino]-2,3-dihydroxybutyl]-1-nitrosourea
Reactant of Route 2
1-(2-Chloroethyl)-3-[4-[2-chloroethylcarbamoyl(nitroso)amino]-2,3-dihydroxybutyl]-1-nitrosourea
Reactant of Route 3
1-(2-Chloroethyl)-3-[4-[2-chloroethylcarbamoyl(nitroso)amino]-2,3-dihydroxybutyl]-1-nitrosourea
Reactant of Route 4
Reactant of Route 4
1-(2-Chloroethyl)-3-[4-[2-chloroethylcarbamoyl(nitroso)amino]-2,3-dihydroxybutyl]-1-nitrosourea
Reactant of Route 5
Reactant of Route 5
1-(2-Chloroethyl)-3-[4-[2-chloroethylcarbamoyl(nitroso)amino]-2,3-dihydroxybutyl]-1-nitrosourea
Reactant of Route 6
Reactant of Route 6
1-(2-Chloroethyl)-3-[4-[2-chloroethylcarbamoyl(nitroso)amino]-2,3-dihydroxybutyl]-1-nitrosourea

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